![molecular formula C23H29N3O3S B4119447 4-(4-acetylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperazinecarbothioamide](/img/structure/B4119447.png)
4-(4-acetylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperazinecarbothioamide
Overview
Description
4-(4-acetylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperazinecarbothioamide is a chemical compound that has been studied for its potential therapeutic applications. It is a piperazine derivative with a thioamide group that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 4-(4-acetylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperazinecarbothioamide is not fully understood. However, it has been proposed that the compound may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability and anxiety. It may also have an effect on the glutamatergic system, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the levels of various neurotransmitters in the brain, including GABA, glutamate, and serotonin. It has also been found to reduce the levels of inflammatory cytokines in animal models of inflammation. Additionally, the compound has been shown to have a positive effect on memory and learning in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-acetylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperazinecarbothioamide in lab experiments is its potential therapeutic applications. It may be useful in the development of new drugs for the treatment of various neurological and psychiatric disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 4-(4-acetylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperazinecarbothioamide. One direction is to further investigate its potential use in the treatment of neuropathic pain and inflammation. Another direction is to explore its potential as a modulator of the GABAergic and glutamatergic systems for the treatment of anxiety and depression. Additionally, more research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Scientific Research Applications
The compound has been studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic activities in animal models. It has also been investigated for its potential use in the treatment of neuropathic pain and inflammation.
properties
IUPAC Name |
4-(4-acetylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-17(27)19-5-7-20(8-6-19)25-12-14-26(15-13-25)23(30)24-11-10-18-4-9-21(28-2)22(16-18)29-3/h4-9,16H,10-15H2,1-3H3,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPGNVIBABVLJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NCCC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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